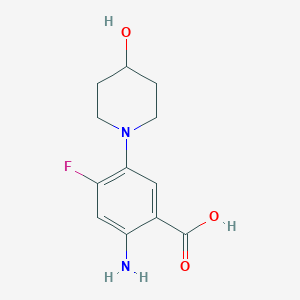2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid
CAS No.:
Cat. No.: VC20187989
Molecular Formula: C12H15FN2O3
Molecular Weight: 254.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15FN2O3 |
|---|---|
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | 2-amino-4-fluoro-5-(4-hydroxypiperidin-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C12H15FN2O3/c13-9-6-10(14)8(12(17)18)5-11(9)15-3-1-7(16)2-4-15/h5-7,16H,1-4,14H2,(H,17,18) |
| Standard InChI Key | NBSOARKXTXLCBB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)C2=C(C=C(C(=C2)C(=O)O)N)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Substituent Configuration
The compound’s molecular formula is C₁₃H₁₆FN₂O₃, derived from:
-
A benzoic acid backbone (C₇H₆O₂)
-
Substituents:
-
Amino group (-NH₂) at position 2
-
Fluorine at position 4
-
4-hydroxy-piperidin-1-yl at position 5
-
The piperidine ring introduces a hydroxyl group at the 4-position, enhancing polarity and potential hydrogen-bonding capacity compared to simpler analogs like 2-amino-4-fluoro-5-methoxy-benzoic acid (C₈H₈FNO₃) .
Comparative Structural Features
The hydroxyl group on the piperidine ring distinguishes this compound from methoxy or phenoxy derivatives, potentially altering solubility and metabolic stability .
Synthetic Pathways and Intermediate Chemistry
Retrosynthetic Analysis
The synthesis likely involves:
-
Functionalization of Benzoic Acid: Introducing fluorine at position 4 via electrophilic aromatic substitution, followed by nitration and reduction to install the amino group .
-
Piperidine Ring Coupling: Mitsunobu or Ullmann-type reactions to attach the 4-hydroxy-piperidin-1-yl moiety at position 5.
Challenges in Synthesis
-
Steric Hindrance: Bulky piperidine substituents may impede reactions at position 5.
-
Hydroxyl Group Protection: The 4-hydroxy group on piperidine necessitates protection-deprotection strategies to prevent side reactions .
Physicochemical Properties
Predicted Properties
Using analogs as proxies:
-
Solubility: Moderate aqueous solubility due to ionizable -COOH and -NH₂ groups, though reduced compared to methoxy analogs .
-
LogP: Estimated 1.8–2.2, reflecting balanced hydrophilicity from polar groups and hydrophobicity from the piperidine ring.
Spectral Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume